![molecular formula C21H25N3O4 B5799603 3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)
3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMB-H, and it is a hydrazone derivative of the butanamide class. The synthesis of DMB-H involves the reaction of 3,5-dimethoxybenzoyl hydrazine with 2,3-dimethylbutyryl chloride.
Wirkmechanismus
The mechanism of action of DMB-H is not fully understood. However, studies have shown that it works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β can lead to the activation of several signaling pathways that can have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
DMB-H has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It can also reduce the migration and invasion of cancer cells. In addition, DMB-H has neuroprotective effects and can reduce the accumulation of amyloid-beta plaques in the brain. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMB-H has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in several studies. However, there are also some limitations to using DMB-H in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on DMB-H. One area of research is to further investigate its anti-cancer properties and potential use in cancer treatment. Another area of research is to explore its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In addition, more research is needed to fully understand its mechanism of action and potential side effects. Finally, researchers can also explore the potential use of DMB-H in other areas of research, such as inflammation and diabetes.
Synthesemethoden
The synthesis of DMB-H involves the reaction of 3,5-dimethoxybenzoyl hydrazine with 2,3-dimethylbutyryl chloride. The reaction takes place in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain a pure form of DMB-H.
Wissenschaftliche Forschungsanwendungen
DMB-H has several potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. Studies have shown that DMB-H has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells. DMB-H has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective properties and can reduce the accumulation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-13-7-6-8-19(15(13)3)22-20(25)9-14(2)23-24-21(26)16-10-17(27-4)12-18(11-16)28-5/h6-8,10-12H,9H2,1-5H3,(H,22,25)(H,24,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAARZVKKYMPIQ-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(=NNC(=O)C2=CC(=CC(=C2)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)C/C(=N/NC(=O)C2=CC(=CC(=C2)OC)OC)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.